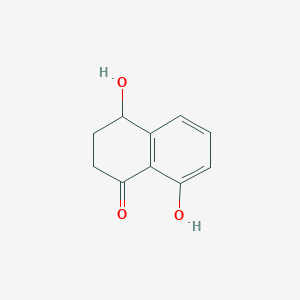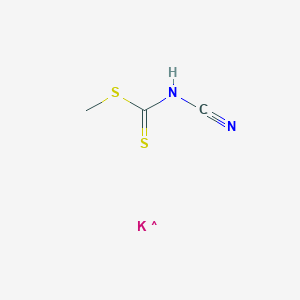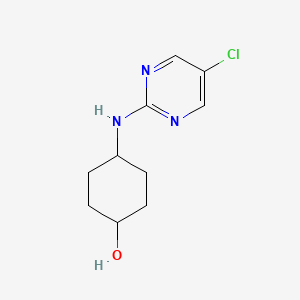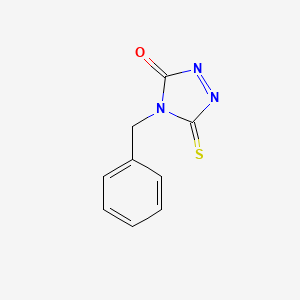![molecular formula C7H5ClN2O2 B12329039 1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 4-chloro-3,7-dihydro-](/img/structure/B12329039.png)
1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 4-chloro-3,7-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 4-chloro-3,7-dihydro- typically involves multi-step reactions. One common synthetic route includes the bromination of 7-azaindole followed by a series of reactions involving various reagents and conditions. For instance, 7-azaindole is dissolved in dichloromethane and treated with acetic acid and liquid bromine at 0°C. The reaction mixture is then subjected to further purification steps to obtain the desired product .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production.
化学反応の分析
1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 4-chloro-3,7-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly halogenation, where the chlorine atom can be replaced with other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine .
科学的研究の応用
1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 4-chloro-3,7-dihydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 4-chloro-3,7-dihydro- involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, which can lead to reduced cell proliferation and induced apoptosis in cancer cells . The pathways involved include the RAS-MEK-ERK and PI3K-Akt signaling pathways .
類似化合物との比較
1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 4-chloro-3,7-dihydro- can be compared with other pyrrolo[2,3-b]pyridine derivatives. Similar compounds include:
1H-Pyrrolo[2,3-b]pyridine: A parent compound with similar structural features but lacking the chlorine and dione functionalities.
4-Chloro-1H-pyrrolo[2,3-b]pyridine: A closely related compound with a chlorine substituent but different functional groups.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 4-chloro-3,7-dihydro- lies in its specific substitution pattern and its potent inhibitory activity against FGFRs, which distinguishes it from other similar compounds .
特性
分子式 |
C7H5ClN2O2 |
|---|---|
分子量 |
184.58 g/mol |
IUPAC名 |
4-chloro-3,3a-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione |
InChI |
InChI=1S/C7H5ClN2O2/c8-4-2-6(12)10-7-3(4)1-5(11)9-7/h2-3H,1H2,(H,9,10,11,12) |
InChIキー |
IYNWGZMIWKNKPK-UHFFFAOYSA-N |
正規SMILES |
C1C2C(=CC(=O)N=C2NC1=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-3-naphthalen-2-ylpropanoic acid](/img/structure/B12328992.png)
![3-iodo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12328996.png)
![(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B12329002.png)


![tert-Butyl N-{1-oxa-9-azaspiro[5.5]undecan-4-yl}carbamate](/img/structure/B12329021.png)
![5-hydroxy-2-(hydroxymethyl)-7-(4-hydroxyphenyl)-2-methyl-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one](/img/structure/B12329022.png)
![Ethyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate](/img/structure/B12329027.png)


